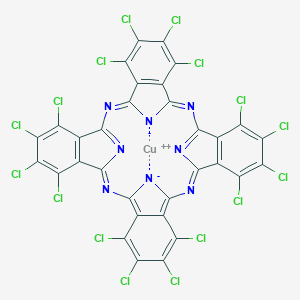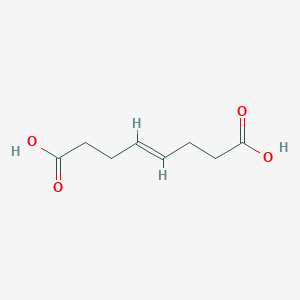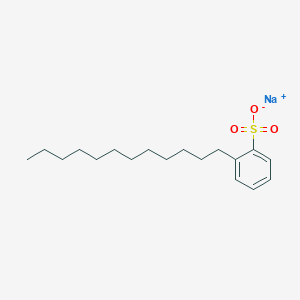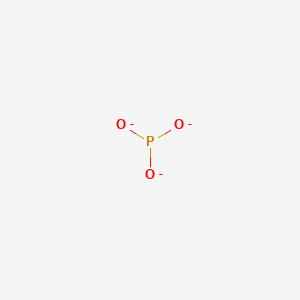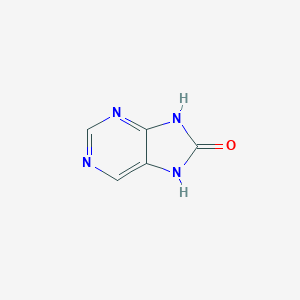
7H-Purin-8-ol
概述
描述
7H-Purin-8-ol: is a versatile chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. This compound is known for its diverse applications in scientific research, particularly in pharmacology, biochemistry, and drug discovery. Its unique properties make it a valuable tool for understanding biological processes and developing innovative solutions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 7H-Purin-8-ol involves several synthetic routes. One efficient protocol includes the N9-tritylation of 6- and 2,6-dihalopurines, followed by transformation to 7,8-dihydropurines using diisobutylaluminum hydride (DIBAL-H), and subsequent N7-alkylation. This method ensures high yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 7H-Purin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxopurine derivatives, while alkylation can produce various N-alkylated purines.
科学研究应用
Chemistry: 7H-Purin-8-ol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound serves as a probe to study enzyme mechanisms and metabolic pathways. It is also used in the development of biochemical assays to investigate cellular processes.
Medicine: The compound has significant potential in drug discovery and development. It is explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities. Researchers are investigating its role in modulating specific biological targets to treat various diseases.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of active ingredients for various applications.
作用机制
The mechanism of action of 7H-Purin-8-ol involves its interaction with specific molecular targets and pathways. As a purine derivative, it can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate enzymes such as adenosine deaminase or xanthine oxidase, affecting the levels of purine nucleotides and their derivatives . These interactions can influence cellular processes such as DNA replication, repair, and apoptosis.
相似化合物的比较
Adenine: A purine base found in nucleic acids, adenine plays a crucial role in cellular energy transfer and genetic information storage.
Guanine: Another purine base, guanine is essential for DNA and RNA structure and function.
Uniqueness: 7H-Purin-8-ol is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. This modification allows for targeted interactions with enzymes and receptors, making it a valuable tool in scientific research and drug development.
属性
IUPAC Name |
7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDSIEMYVQERLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030859 | |
| Record name | 8H -Purin-8-one, 7,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-97-2 | |
| Record name | 8-Oxopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purin-8-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8H -Purin-8-one, 7,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of reduced 7,9-dihydropurin-8-one derivatives compare to related compounds?
A2: Reduction of methylated 7,9-dihydropurin-8-one derivatives with sodium borohydride consistently produces cis-configured perhydropurine derivatives at the C-4 and C-5 positions []. This cis configuration aligns with the structures observed for Tafel's purone (perhydropurine-2,8-dione) and 2,8-diamino-4,5,6,9-tetrahydro-1H-purine, obtained through electrolytic reduction []. This stereochemical consistency across various reduction methods and related compounds suggests a preferred conformation in this class of molecules.
Q2: Can you provide an example of a 7,9-dihydropurin-8-one derivative whose crystal structure has been characterized?
A3: Yes, the crystal structure of 9-benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydropurin-8-one (C22H22N4O2) has been determined and reported [, ]. This detailed structural information is crucial for understanding the compound's physicochemical properties and can be valuable for structure-activity relationship studies and further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
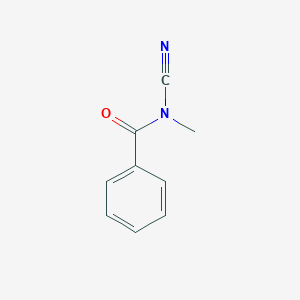

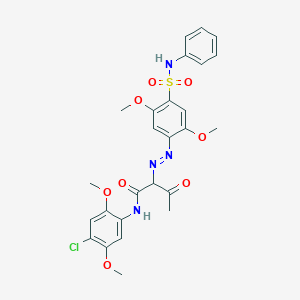
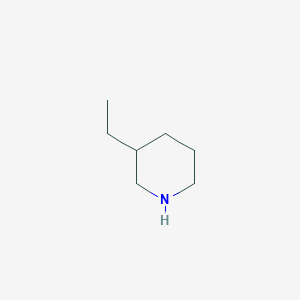
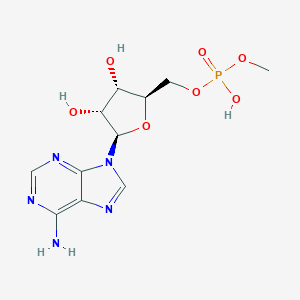
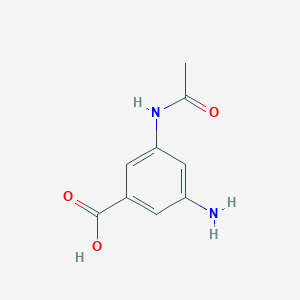
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
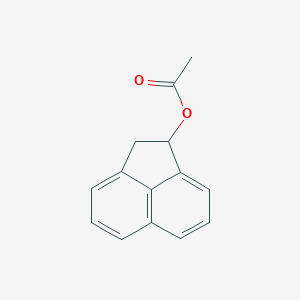
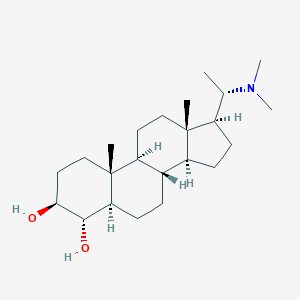
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
